
(Tri-2-pyridyl)stibine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tri-2-pyridyl)stibine is a chemical compound that features a central antimony atom bonded to three 2-pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tri-2-pyridyl)stibine typically involves the reaction of antimony trichloride with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
SbCl3+3C5H4N−Li→(C5H4N)3Sb+3LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(Tri-2-pyridyl)stibine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or antimony(0) species.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) complexes, while substitution reactions can produce a variety of organoantimony compounds with different ligands.
科学的研究の応用
(Tri-2-pyridyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which (Tri-2-pyridyl)stibine exerts its effects is primarily through its ability to coordinate with metal centers. The pyridyl groups act as electron donors, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal complex, making it useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
Stibine (SbH3): A simple hydride of antimony, used in the synthesis of other antimony compounds.
Triphenylstibine (Sb(C6H5)3): Another organoantimony compound with three phenyl groups instead of pyridyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ): A related compound with a triazine core and three pyridyl groups.
Uniqueness
(Tri-2-pyridyl)stibine is unique due to its specific combination of antimony and pyridyl groups, which confer distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis, where it can stabilize metal centers and facilitate a wide range of chemical reactions.
特性
CAS番号 |
64011-26-3 |
|---|---|
分子式 |
C15H12N3Sb |
分子量 |
356.04 g/mol |
IUPAC名 |
tripyridin-2-ylstibane |
InChI |
InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H; |
InChIキー |
SUVDSFYQXZVMSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




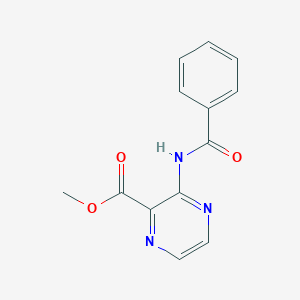
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
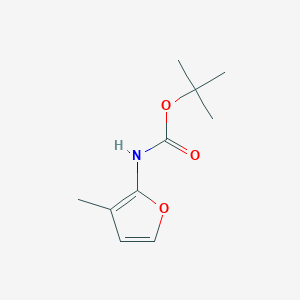
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
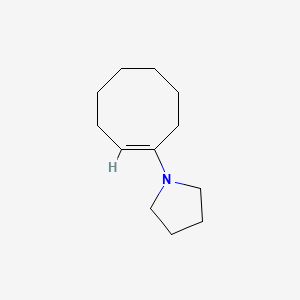
![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
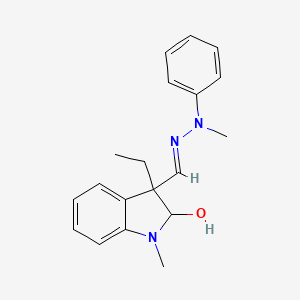
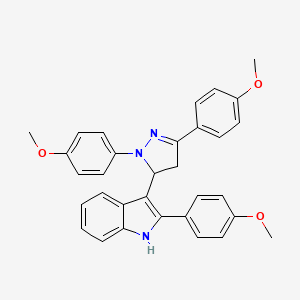
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
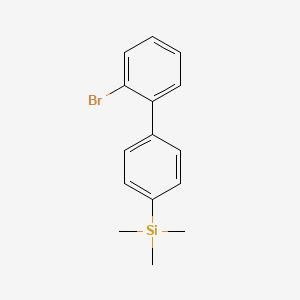
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
